N-Phthaloyl-L-alanyl-L-glutamine
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Overview
Description
N-Phthaloyl-L-alanyl-L-glutamine is a synthetic dipeptide compound with the chemical formula C16H17N3O6. It is known for its stability and is often used as an impurity marker in the synthesis of other compounds. The compound is characterized by the presence of a phthaloyl group attached to the L-alanyl-L-glutamine dipeptide, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Phthaloyl-L-alanyl-L-glutamine typically involves the reaction of phthaloyl chloride with L-glutamine in an alkalescent aqueous solution. The process includes the following steps:
- Dissolving L-glutamine in an alkalescent aqueous solution and stirring.
- Adding a toluene solution of phthaloyl chloride while maintaining the pH between 9.5 and 11.5.
- Adjusting the pH to less than 4 using an inorganic acid.
- Filtering the solution to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Phthaloyl-L-alanyl-L-glutamine undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent amino acids.
Substitution: Replacing the phthaloyl group with other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Involves nucleophilic reagents such as amines or alcohols.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Produces L-alanine and L-glutamine.
Substitution: Results in various substituted derivatives of the original compound.
Oxidation and Reduction: Leads to oxidized or reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-Phthaloyl-L-alanyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a stable intermediate in the synthesis of other compounds.
Biology: Serves as a model compound for studying peptide interactions and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a protective agent in parenteral nutrition.
Industry: Employed in the production of high-purity amino acids and peptides for various applications.
Mechanism of Action
The mechanism of action of N-Phthaloyl-L-alanyl-L-glutamine involves its interaction with specific molecular targets and pathways. The phthaloyl group provides stability to the dipeptide, allowing it to resist degradation and maintain its structure. This stability is crucial for its role in drug delivery and as a protective agent in parenteral nutrition. The compound’s interaction with cellular pathways helps in maintaining nitrogen balance and supporting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A stable synthetic glutamine dipeptide used in cell culture and parenteral nutrition.
N-Phthaloyl-L-glutamic acid: Another phthaloyl-protected amino acid with similar stability properties.
Uniqueness
N-Phthaloyl-L-alanyl-L-glutamine is unique due to its dual protection by the phthaloyl group and the dipeptide structure. This combination provides enhanced stability and resistance to degradation compared to other similar compounds. Its specific applications in drug delivery and parenteral nutrition further highlight its distinct advantages .
Properties
Molecular Formula |
C16H17N3O6 |
---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
5-amino-2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H17N3O6/c1-8(13(21)18-11(16(24)25)6-7-12(17)20)19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7H2,1H3,(H2,17,20)(H,18,21)(H,24,25) |
InChI Key |
FJSAIZIREWPYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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